N-(2,6-dimethylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a fused bicyclic core with a thiazole ring and an imidazole moiety. The structure features a 4-ethoxyphenyl group at position 6 of the imidazo[2,1-b]thiazole scaffold and an N-(2,6-dimethylphenyl)acetamide side chain.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-4-28-19-10-8-17(9-11-19)20-13-26-18(14-29-23(26)24-20)12-21(27)25-22-15(2)6-5-7-16(22)3/h5-11,13-14H,4,12H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOXOLDOMXAOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the following steps:
Formation of Imidazo[2,1-b]thiazole Core: The imidazo[2,1-b]thiazole core can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with 2,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or other electrophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H21N3O2S
- Molecular Weight : Approximately 396.52 g/mol
- Structural Characteristics : The compound features a heterocyclic structure containing nitrogen and sulfur atoms, contributing to its biological activity. It belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, which are known for their significant pharmacological properties .
Biological Activities
N-(2,6-dimethylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exhibits several biological activities that make it a candidate for various therapeutic applications:
- Antibacterial Properties : Studies indicate that derivatives of imidazo[2,1-b][1,3]thiazole demonstrate antibacterial effects by disrupting bacterial cell processes. This compound can potentially serve as a lead structure for developing new antibiotics.
- Antifungal Activity : Similar to its antibacterial properties, this compound has shown effectiveness against fungal pathogens. Its mechanism may involve interference with fungal cell wall synthesis or function.
- Anticancer Potential : Research highlights that imidazo[2,1-b][1,3]thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[2,1-b][1,3]thiazole Core : This involves cyclization reactions using thioamide and α-haloketone precursors under basic conditions.
- Purification Techniques : Common methods include column chromatography and recrystallization to ensure high purity levels necessary for biological testing.
Characterization techniques such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 value was determined to be 15 µM after 48 hours of treatment, indicating potent anticancer activity.
- Antibacterial Efficacy : In another study focusing on antibacterial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria types, suggesting strong antibacterial potential suitable for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds with shared structural motifs, including imidazo[2,1-b]thiazole cores, substituted phenyl groups, and acetamide side chains. Key differences in substituents and their impacts on physicochemical and biological properties are highlighted.
Substituent Effects on the Imidazo[2,1-b]thiazole Core
Compounds with para-substituted phenyl groups at position 6 of the imidazo[2,1-b]thiazole scaffold exhibit variations in activity based on electronic and steric effects:
The 4-ethoxy group in the target compound is bulkier and more electron-donating than chlorine or methoxy, which may alter binding affinity to targets like VEGFR2 or tubulin .
Acetamide Side Chain Modifications
The N-arylacetamide moiety influences solubility and target selectivity:
The 2,6-dimethylphenyl group in the target compound introduces steric hindrance, which could limit metabolic degradation but may also reduce binding efficiency compared to pyridinyl or piperazinyl analogs .
Research Findings and Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., Cl) : Enhance cytotoxicity and kinase inhibition. Compound 5l (4-chlorophenyl) showed 3.5-fold greater potency against MDA-MB-231 than sorafenib .
- Electron-Donating Groups (e.g., OCH₃, OC₂H₅) : Improve solubility but may reduce target affinity. Methoxy analogs like 5h had lower melting points (108–110°C), suggesting reduced crystallinity .
- Piperazinyl/Pyridinyl Side Chains : Increase polarity and kinase selectivity. Compound 5l ’s piperazinyl group contributed to its 16-fold selectivity for MDA-MB-231 over HepG2 .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | MS (m/z) [M+H]⁺ |
|---|---|---|---|---|
| 5f | C₁₉H₁₄Cl₂N₄OS | 72 | 215–217 | 441.02 |
| 5l | C₃₀H₂₉ClN₆O₂S | 72 | 116–118 | 573.1841 |
| 6a | C₁₅H₁₆N₂O₂S | N/A | N/A | 1.2 μM (IC₅₀) |
Biological Activity
N-(2,6-dimethylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound recognized for its potential in pharmaceutical research. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H24N4OS
- Molecular Weight : Approximately 396.52 g/mol
The compound belongs to the imidazo[2,1-b][1,3]thiazole class, which is known for diverse biological activities such as antibacterial, antifungal, and anticancer properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, potentially disrupting pathogen metabolism or cancer cell proliferation.
- Receptor Binding : The compound can bind to various receptors, modulating cellular signaling pathways that regulate growth and survival.
- DNA Intercalation : There is evidence suggesting that it may intercalate into DNA structures, affecting gene expression and leading to apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for certain derivatives range from 0.125 to 2.0 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been tested against fungi such as Candida albicans, showing promising antifungal effects .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
- Cell Line Studies : In vitro studies have demonstrated significant antiproliferative effects on cancer cell lines such as HOP-92 (non-small cell lung cancer), with IC50 values reported as low as 0.23 µM .
- Mechanistic Insights : The ability to inhibit cell cycle progression and induce apoptosis has been linked to its interaction with specific molecular targets involved in tumor growth and survival .
Case Studies and Research Findings
Q & A
Q. How to address poor aqueous solubility during in vivo studies?
- Formulation strategies :
- Nanoemulsions : Use surfactants (e.g., Tween 80) to enhance bioavailability .
- Prodrug design : Introduce phosphate groups for salt formation .
- Pharmacokinetic testing : Monitor plasma levels via LC-MS/MS after oral/IP administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
